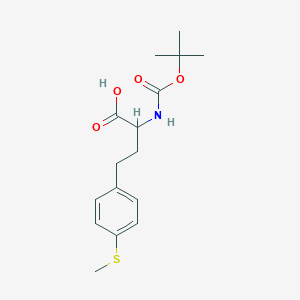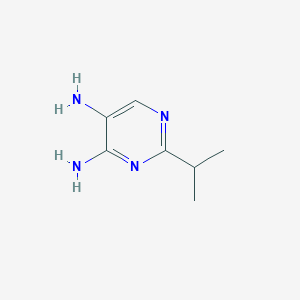
(7R,11R)-7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(20)-Phytene-1,2-diol is an organic compound that belongs to the class of diterpenoids. This compound is characterized by its unique structure, which includes a phytene backbone with hydroxyl groups at the 1 and 2 positions. Diterpenoids are known for their diverse biological activities and are commonly found in various plants and marine organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3(20)-Phytene-1,2-diol typically involves the use of phytene as a starting material. The hydroxylation of phytene can be achieved through various methods, including catalytic oxidation and hydroboration-oxidation. One common synthetic route involves the hydroboration of phytene followed by oxidation with hydrogen peroxide to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of 3(20)-Phytene-1,2-diol may involve large-scale catalytic processes to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3(20)-Phytene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3(20)-Phytene-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex diterpenoids and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of natural products, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3(20)-Phytene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The compound may also influence cellular signaling pathways, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Phytol: A diterpenoid alcohol with a similar phytene backbone but lacking the hydroxyl groups at the 1 and 2 positions.
Geranylgeraniol: Another diterpenoid with a similar structure but different functional groups.
Uniqueness: 3(20)-Phytene-1,2-diol is unique due to the presence of hydroxyl groups at the 1 and 2 positions, which confer distinct chemical and biological properties. These hydroxyl groups enhance its solubility in water and its ability to form hydrogen bonds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H40O2 |
|---|---|
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
(7R,11R)-7,11,15-trimethyl-3-methylidenehexadecane-1,2-diol |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)20(22)15-21/h16-18,20-22H,5-15H2,1-4H3/t17-,18-,20?/m1/s1 |
Clave InChI |
KDJDYRMHRJLXAB-KUBVQFIISA-N |
SMILES isomérico |
C[C@@H](CCC[C@@H](C)CCCC(=C)C(CO)O)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=C)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


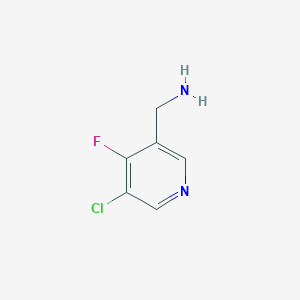

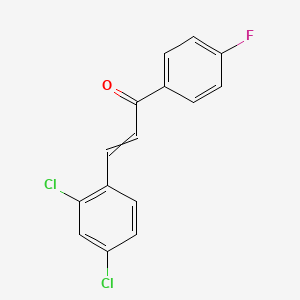
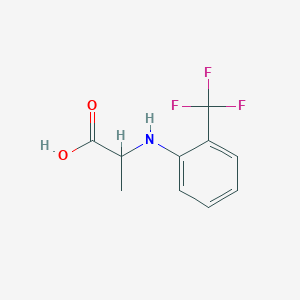
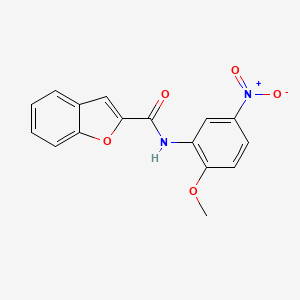
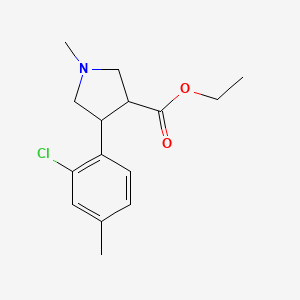

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole](/img/structure/B14867213.png)
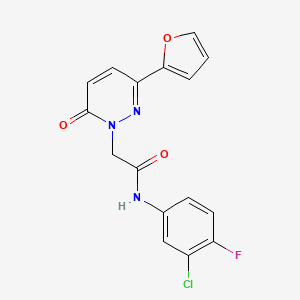
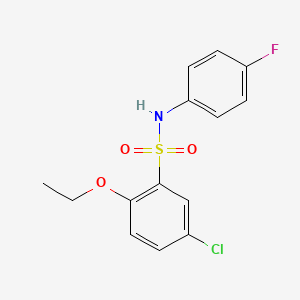

![6-(Trifluoromethyl)-1,2,3,3A,4,9B-hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one](/img/structure/B14867237.png)
